molecular formula C24H19NO4S B11130750 2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130750
M. Wt: 417.5 g/mol
InChI Key: HKBCORALGAGZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno-pyrrole core, and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through multi-step organic synthesis. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxygenated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a furan ring, a chromeno-pyrrole core, and a phenyl group with a methylsulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H19NO4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-7-methyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19NO4S/c1-14-5-10-19-18(12-14)22(26)20-21(15-6-8-17(30-2)9-7-15)25(24(27)23(20)29-19)13-16-4-3-11-28-16/h3-12,21H,13H2,1-2H3

InChI Key

HKBCORALGAGZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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